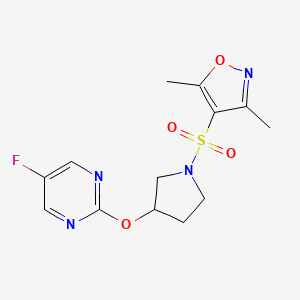

4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

Properties

IUPAC Name |

4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O4S/c1-8-12(9(2)22-17-8)23(19,20)18-4-3-11(7-18)21-13-15-5-10(14)6-16-13/h5-6,11H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAHNJVMYVOPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves a series of well-orchestrated reactions. The starting materials usually include 5-Fluoropyrimidin-2-yl and 3,5-Dimethylisoxazole, which undergo a series of transformations:

Nucleophilic substitution:

Cyclization: : This is followed by the formation of the pyrrolidin-1-yl ring, facilitated by appropriate reagents and catalysts under controlled conditions.

Sulfonylation: : The final step involves the sulfonylation of the resultant intermediate to achieve the target compound.

Industrial Production Methods

The industrial production of this compound involves scaling up the aforementioned synthetic routes while ensuring stringent quality control measures. The reactions are typically carried out in batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), and catalysts such as palladium or copper salts are employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: : The compound is reactive to various nucleophilic substitution reactions, which can be fine-tuned by selecting appropriate nucleophiles and reaction conditions.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate

Reducing agents: : Lithium aluminum hydride, sodium borohydride

Solvents: : DMSO, THF, acetonitrile

Major Products Formed from These Reactions

The major products depend on the specific reaction conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could lead to de-fluorinated compounds or other reduced analogs.

Scientific Research Applications

The compound's versatility makes it a valuable asset in various scientific domains:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Employed in the study of enzyme interactions and as a potential biochemical probe.

Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: : Used in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The fluoropyrimidinyl group allows it to bind to certain proteins or enzymes, thereby modulating their activity. The sulfonyl group enhances its solubility and bioavailability, making it more effective in biological systems. The exact pathways involved include inhibition of specific enzymes or interaction with cellular receptors, leading to desired biochemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs from and their key differences are analyzed below:

Structural Analog 1: 4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole (CAS 1197840-25-7)

- Core Structure : Retains the 3,5-dimethylisoxazole and sulfonyl group but replaces the pyrrolidine-fluoropyrimidine moiety with a 4-fluorophenyl-sulfonylmethyl group.

- The 4-fluorophenyl group introduces a planar aromatic system, which may alter binding affinity compared to the three-dimensional pyrrolidine-pyrimidine scaffold .

Structural Analog 2: 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-phenylpyrimidine

- Core Structure : Features a pyrimidine core with chlorinated aryl sulfanyl groups.

- Key Differences :

Hypothetical Analog: Fluorinated Pyrimidine vs. Non-Fluorinated Derivatives

- Fluorination at the pyrimidine 5-position (target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs. This is critical for improving drug half-life and target engagement.

Data Table: Structural and Supplier Comparison

Research Findings and Implications

Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound enhances oxidative stability compared to sulfanyl analogs, which are prone to metabolic cleavage .

Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve target selectivity and reduce off-target interactions relative to chlorine-containing analogs.

Limitations : The evidence provided lacks quantitative data (e.g., IC₅₀, solubility). Further experimental studies are needed to validate these hypotheses.

Biological Activity

The compound 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity:

- Fluoropyrimidine Moiety : Known for its role in nucleic acid metabolism and as a building block in various anticancer agents.

- Pyrrolidine Ring : Provides structural stability and enhances binding interactions with biological targets.

- Sulfonyl Group : Often associated with increased solubility and bioavailability.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cells. The fluoropyrimidine moiety can mimic natural substrates, facilitating inhibition or activation of biological pathways. The pyrrolidine ring enhances the compound's affinity for target proteins, while the sulfonyl group may interact with hydrophobic regions in enzymes or receptors.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

MDM2 Inhibition Study :

A study evaluated the compound's ability to inhibit MDM2, revealing that it significantly activates p53 signaling pathways in cancer cells. The compound's administration led to notable tumor regression in xenograft models, demonstrating its potential as an anticancer agent. -

Antiproliferative Activity Assessment :

Various derivatives were tested for their cell growth inhibitory effects across different cancer cell lines. The compound exhibited superior activity compared to similar pyrrolidine derivatives, highlighting its unique structural advantages.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 4-(Pyrrolidin-1-yl)benzonitrile | Lacks fluoropyrimidine moiety | Different anticancer profiles |

| 5-Fluoropyrimidine Derivatives | Contains fluoropyrimidine but varies structurally | Known for cytotoxic effects against tumors |

| Sulfonyl Pyrrolidine Compounds | Similar sulfonyl and pyrrolidine groups | Varies widely in terms of potency and selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.